molecular formula C15H19N5O B2840840 N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopropanecarboxamide CAS No. 1396715-96-0

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopropanecarboxamide

Cat. No. B2840840
CAS RN: 1396715-96-0
M. Wt: 285.351
InChI Key: PJKJVHRQTAHPRE-UHFFFAOYSA-N
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Description

The compound “N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopropanecarboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. These types of structures are often found in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrole and pyrimidine rings are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized novel derivatives of pyrazolopyrimidines and evaluated their anticancer and anti-5-lipoxygenase activities. These derivatives were created via a series of condensation and treatment reactions, demonstrating the compound's utility in developing potential anticancer agents. The structural-activity relationship was analyzed to understand how different substitutions affect the compound's biological activities (Rahmouni et al., 2016).

Antimicrobial Activity

Another research focus has been on synthesizing new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine. These compounds displayed significant antimicrobial activity, comparable to standard antibiotics such as streptomycin and fusidic acid. This study showcases the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Hossan et al., 2012).

Anticonvulsant Properties

Investigations into the crystal structures of anticonvulsant enaminones have revealed insights into their hydrogen bonding and potential anticonvulsant activities. Understanding the structure-activity relationships of these compounds can contribute to the design of new therapeutic agents for epilepsy and other neurological disorders (Kubicki et al., 2000).

Anticancer and Antiviral Activities

The synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin, focusing on the effects of certain substituents on antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), has been explored. This research highlights the critical role of specific structural features in the antiviral efficacy of pyrrolo[2,3-d]pyrimidines, contributing to the development of new antiviral drugs (Renau et al., 1996).

DNA Binding for Antimicrobial Effects

The study of pyrrole tetraamides as potent antibacterials against resistant strains such as vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus demonstrates the compound's role in addressing critical challenges in antimicrobial resistance. The effectiveness of these compounds is attributed to their strong DNA binding affinity, presenting a novel mechanism for antibacterial action (Dyatkina et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in medicine, given the biological activity of many pyrrole and pyrimidine-containing compounds .

properties

IUPAC Name

N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-11-18-13(10-14(19-11)20-8-2-3-9-20)16-6-7-17-15(21)12-4-5-12/h2-3,8-10,12H,4-7H2,1H3,(H,17,21)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKJVHRQTAHPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopropanecarboxamide

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